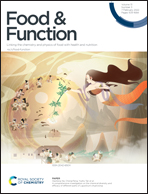Stratification of lung adenocarcinoma patients for d-limonene intervention based on the expression signature genes†
Food & Function Pub Date: 2021-05-04 DOI: 10.1039/D0FO02675A
Abstract
Globally, lung cancer ranks as the most lethal malignant neoplasm. D-Limonene, a plant extract enriched with essential oils, has been reported to exert anti-cancer effects both in vitro and in vivo; however, its clinical effect on humans remains elusive. Therefore, the present study aimed to investigate the gene expression signature that would potentially stratify lung adenocarcinoma (LUAD) patients who may benefit from D-limonene intervention, thus facilitating the development of newer treatment strategies for LUAD. In total, 1877 significant differentially expressed genes (DEGs) were identified. These genes were mainly associated with the metabolism of terpenoids and polyketides, lipid metabolism, endocrine system, carbohydrate metabolism, and cell growth and death pathways. Three genes, including antioncogenes FZD3 and MTURN, and oncogene PRC1, which were regulated by D-limonene were identified based on survival analysis of TCGA–LUAD data and were validated by both in vitro and in vivo experiments. High-risk patients screened by the model exhibited a significantly poor prognosis. In conclusion, three gene expression signatures (FZD3, MTURN, and PRC1) were validated by both in vitro and in vivo experiments and identified to help stratify candidate lung adenocarcinoma patients who may benefit from D-limonene intervention. Although further studies are warranted, this study highlighted a potential strategy to improve the treatment outcomes of LUAD patients.

Recommended Literature
- [1] Harnessing isomerization-mediated manipulation of nonspecific cell/matrix interactions to reversibly trigger and suspend stem cell differentiation†
- [2] MFI, BEA and FAU zeolite scavenging role in neonicotinoids and radical species elimination†
- [3] Front cover
- [4] Back cover
- [5] Determination of “inorganic” arsenic(III) and arsenic(V), “methylarsenic” and “dimethylarsenic” species by selective hydride evolution atomic-absorption spectroscopy
- [6] An Fe(iii)-doped coordination polymer of Mn13-clusters with improved activity for the oxygen reduction reaction†
- [7] Front cover
- [8] Open-air oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides with alkenes†
- [9] Recent advances in metal-free aerobic C–H activation
- [10] Unfolding the crucial role of a nucleophile in Ziegler–Natta type Ir catalyzed polyaminoborane formation†










